molecular formula C6H15ClN2 B2529076 3,3-Dimethylbutanimidamide hydrochloride CAS No. 61457-23-6

3,3-Dimethylbutanimidamide hydrochloride

Cat. No.: B2529076
CAS No.: 61457-23-6
M. Wt: 150.65
InChI Key: HZLIWVABMHSSAM-UHFFFAOYSA-N
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Description

[Specific physical description, e.g., white crystalline powder, not confirmed]. 3,3-Dimethylbutanimidamide hydrochloride is a chemical compound used in scientific research and development. The specific applications, research value, and mechanism of action for this compound are not detailed in the available sources. Researchers are encouraged to consult specialized scientific literature for further information. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylbutanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLIWVABMHSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61457-23-6
Record name 3,3-dimethylbutanimidamide hydrochloride
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Synthetic Methodologies for 3,3 Dimethylbutanimidamide Hydrochloride

Established Synthetic Routes for the Imidamide Core

The foundational methods for constructing the imidamide (amidine) core of 3,3-Dimethylbutanimidamide hydrochloride primarily rely on the transformation of nitrile or amide precursors. These routes are well-documented in organic chemistry and offer reliable, albeit sometimes harsh, conditions for the synthesis of amidines.

Condensation Reactions Utilizing Nitriles and Amines

The most prominent and direct method for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.orgd-nb.infonumberanalytics.com This reaction typically involves a two-step process. First, the nitrile, in this case, 3,3-dimethylbutanenitrile (B1195502), is treated with an alcohol in the presence of a strong acid catalyst, such as anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. d-nb.infonumberanalytics.com The resulting Pinner salt is then subjected to ammonolysis. The reaction of the ethyl imidate of 3,3-dimethylbutanenitrile with ammonia would lead to the formation of 3,3-Dimethylbutanimidamide, which is then isolated as its hydrochloride salt. Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. wikipedia.org

Starting Material Reagents Intermediate Final Product Key Conditions
3,3-Dimethylbutanenitrile1. Ethanol (B145695), Anhydrous HCl 2. AmmoniaEthyl 3,3-dimethylbutanimidate hydrochloride (Pinner Salt)This compoundAnhydrous conditions, low temperature for imidate formation

Conversion of Amide Precursors to Imidamides

An alternative established route involves the conversion of an amide precursor, 3,3-dimethylbutanamide, into the corresponding imidamide. This transformation can be achieved through a variety of reagents that activate the amide carbonyl group, making it susceptible to nucleophilic attack by an amine.

One common method involves the conversion of the amide to a more reactive species, such as an imidoyl chloride, by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting imidoyl chloride is then reacted with ammonia to furnish the amidine.

Another approach is the direct reaction of the amide with an amine in the presence of a dehydrating agent or a Lewis acid catalyst. Reagents like phosphorus oxychloride (POCl₃) or titanium tetrachloride (TiCl₄) can facilitate this transformation. While effective, these methods often require stoichiometric amounts of activating agents and can involve harsh reaction conditions.

Precursor Activation Method Nucleophile Product Potential Reagents
3,3-DimethylbutanamideConversion to Imidoyl ChlorideAmmoniaThis compoundPCl₅, SOCl₂
3,3-DimethylbutanamideDirect condensation with activationAmmoniaThis compoundPOCl₃, TiCl₄

Advanced Strategies for this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, milder, and versatile methods for the construction of chemical entities. For imidamide synthesis, these advanced strategies include catalytic approaches and multicomponent reactions, which offer improvements in terms of atom economy and procedural simplicity.

Catalytic Approaches in Imidamide Formation

Catalytic methods for the synthesis of amidines directly from nitriles and amines have emerged as a powerful alternative to the classical Pinner reaction. These methods often utilize transition metal catalysts or Lewis acids to promote the addition of amines to the nitrile group under milder conditions.

For instance, various copper salts, such as CuCl, have been shown to catalyze the addition of amines to nitriles. mdpi.com The reaction typically proceeds in the presence of a base and a ligand, such as 2,2'-bipyridine, under an oxygen atmosphere. mdpi.com Ytterbium amides have also been reported to catalyze the addition of primary amines to nitriles, providing monosubstituted amidines in good yields under solvent-free conditions. organic-chemistry.org Lewis acids, such as trimethylsilyl (B98337) triflate, can also promote a Pinner-type reaction under milder conditions than the traditional gaseous HCl. d-nb.info

Catalyst Type Example Catalyst Reactants Key Features
Transition MetalCopper(I) Chloride (CuCl)Nitrile, AmineMilder conditions, use of a ligand and oxidant
LanthanideYtterbium(III) Triflate (Yb(OTf)₃)Ynamide, AmineRegioselective hydroamination
Lewis AcidTrimethylsilyl triflate (TMSOTf)Nitrile, AlcoholMilder alternative to gaseous HCl

Multicomponent Reactions (MCRs) Incorporating Imidamide Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. nih.govnih.gov Several MCRs have been developed for the synthesis of substituted amidines.

One such example is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles. rug.nl While this specific reaction leads to a heterocyclic system, the core principle of using an amidine as a building block in an MCR is well-established. Another approach involves the three-component reaction of an azide (B81097), a ketone, and a secondary amine to generate amidines. nih.gov These reactions are valuable for creating molecular diversity and can be adapted for the synthesis of complex amidine-containing structures in a single step. researchgate.netresearchgate.net

Reaction Name/Type Components Product Type Advantages
Groebke-Blackburn-BienayméAmidine, Aldehyde, IsocyanideImidazo-fused heterocyclesHigh atom economy, complexity generation
Azide-Ketone-Amine Cyclization4-Azido-quinolin-2(1H)-ones, Cyclohexanone, PiperidineSubstituted AmidinesOne-pot synthesis, good yields
Ugi ReactionAmine, Carbonyl compound, Isocyanide, Carboxylic acidα-Acylamino amides (can be precursors to amidines)High diversity, convergent synthesis

Derivatization and Analogous Compound Synthesis

The synthesis of derivatives and analogs of this compound is crucial for exploring its chemical space and potential applications. Derivatization can be achieved by modifying the core structure or by synthesizing related compounds with different substituents.

A common strategy for creating derivatives involves the conversion of cyano groups on a more complex scaffold into imidamide groups. This is typically a two-step procedure where the nitrile is first converted to an imidate (Pinner reaction) and then treated with an amine. nih.gov This method allows for the late-stage introduction of the imidamide functionality into molecules with various other functional groups.

The synthesis of analogous compounds can be approached by employing similar synthetic strategies with different starting materials. For example, using substituted nitriles or amines in the Pinner reaction or catalytic amination reactions would lead to a library of N-substituted or core-modified amidines. Furthermore, multicomponent reactions are particularly well-suited for generating libraries of analogous compounds by systematically varying the different starting components. mdpi.com

Approach Description Example Starting Materials Resulting Compounds
Late-Stage Imidamide FormationConversion of a cyano group on a complex molecule to an imidamide.Di-cyano intermediatesDi-imidamide analogs
Variation of Starting MaterialsUsing different nitriles and amines in established synthetic routes.Substituted benzonitriles, various primary/secondary aminesN-Aryl or N-alkyl 3,3-dimethylbutanimidamide analogs
Multicomponent Reaction Library SynthesisSystematically changing the components in a multicomponent reaction.Different aldehydes, isocyanides, and aminesDiverse library of amidine-containing heterocyclic analogs

N-Substitution Reactions for Substituted Imidamides

The synthesis of N-substituted 3,3-dimethylbutanimidamides typically starts from the corresponding nitrile, 3,3-dimethylbutanenitrile, also known as pivalonitrile. The presence of the bulky tert-butyl group adjacent to the nitrile function introduces significant steric hindrance, which can influence the choice of synthetic route and reaction conditions. Two primary methods for the formation of N-substituted imidamides are the direct reaction with amines and the Pinner reaction.

Direct Addition of Amines to 3,3-Dimethylbutanenitrile

The direct nucleophilic addition of a primary amine to a nitrile is a straightforward and atom-economical method for the synthesis of N-substituted amidines. However, this reaction often requires activation of the nitrile or the amine due to the relatively low electrophilicity of the nitrile carbon.

One effective approach involves the activation of the primary amine using a strong base, such as n-butyllithium, to form a more nucleophilic lithium amide. This activated amine can then readily attack the sterically hindered nitrile carbon of 3,3-dimethylbutanenitrile. Subsequent acidic workup protonates the resulting amidate anion to yield the desired N-substituted 3,3-dimethylbutanimidamide, which can be isolated as its hydrochloride salt. This method is particularly useful for a range of primary amines, including both alkyl and aryl amines, and can tolerate various functional groups on the amine.

Table 1: Illustrative Examples of N-Substituted Amidine Synthesis via Amine Activation

Amine (R-NH₂)BaseSolventProduct (3,3-Dimethyl-N-R-butanimidamide)
Anilinen-BuLiTHFN-Phenyl-3,3-dimethylbutanimidamide
Benzylaminen-BuLiTHFN-Benzyl-3,3-dimethylbutanimidamide
Cyclohexylaminen-BuLiTHFN-Cyclohexyl-3,3-dimethylbutanimidamide

Note: This table is illustrative and based on general methodologies for N-substituted amidine synthesis. Specific yields and reaction conditions would require experimental optimization for 3,3-dimethylbutanenitrile.

The Pinner Reaction

A classic and versatile method for the synthesis of imidamides is the Pinner reaction. This two-step process begins with the reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride salt, often referred to as a Pinner salt. In the context of the target compound, 3,3-dimethylbutanenitrile would be reacted with an alcohol, such as ethanol, in the presence of HCl gas to yield ethyl 3,3-dimethylbutanimidate hydrochloride.

This intermediate imidate is then treated with a primary amine, leading to the displacement of the alkoxy group and the formation of the corresponding N-substituted this compound. The Pinner reaction is advantageous as it proceeds under relatively mild conditions and the imidate intermediate is often readily isolable.

Reaction Scheme: The Pinner Reaction for N-Substituted 3,3-Dimethylbutanimidamide Synthesis

Formation of the Pinner Salt: (CH₃)₃C-CH₂-C≡N + C₂H₅OH + HCl → [(CH₃)₃C-CH₂-C(=NH₂⁺)OC₂H₅]Cl⁻ (3,3-Dimethylbutanenitrile reacts with ethanol and hydrogen chloride to form Ethyl 3,3-dimethylbutanimidate hydrochloride)

Amination of the Pinner Salt: [(CH₃)₃C-CH₂-C(=NH₂⁺)OC₂H₅]Cl⁻ + R-NH₂ → [(CH₃)₃C-CH₂-C(=NH₂⁺)NHR]Cl⁻ + C₂H₅OH (Ethyl 3,3-dimethylbutanimidate hydrochloride reacts with a primary amine (R-NH₂) to yield N-substituted this compound and ethanol)

Synthesis of N'-Hydroxyimidamide Derivatives

N'-Hydroxyimidamides, also known as amidoximes, are a class of compounds with significant biological and coordination chemistry applications. The synthesis of N'-hydroxy-3,3-dimethylbutanimidamide involves the reaction of 3,3-dimethylbutanenitrile with hydroxylamine (B1172632).

This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to liberate the free hydroxylamine. The nucleophilic nitrogen of hydroxylamine then adds across the carbon-nitrogen triple bond of 3,3-dimethylbutanenitrile. The reaction is often performed in a protic solvent like ethanol and may require heating to proceed at a reasonable rate, especially given the steric bulk of the neopentyl group.

Table 2: General Conditions for the Synthesis of N'-Hydroxy-3,3-dimethylbutanimidamide

Reactant 1Reactant 2BaseSolventProduct
3,3-DimethylbutanenitrileHydroxylamine hydrochlorideSodium CarbonateEthanolN'-Hydroxy-3,3-dimethylbutanimidamide
3,3-DimethylbutanenitrileHydroxylamine hydrochlorideTriethylamineMethanolN'-Hydroxy-3,3-dimethylbutanimidamide

Note: This table presents general conditions based on established methods for amidoxime (B1450833) synthesis. Specific parameters may need to be optimized for the target compound.

The resulting N'-hydroxy-3,3-dimethylbutanimidamide can be isolated and, if desired, converted to its hydrochloride salt by treatment with hydrochloric acid.

Reactivity and Reaction Mechanisms of 3,3 Dimethylbutanimidamide Hydrochloride

Fundamental Nucleophilic and Electrophilic Reactivity Patterns

Amidines are generally regarded as strong, uncharged bases. wikipedia.org The basicity arises from the lone pair of electrons on the sp²-hybridized imino nitrogen. Protonation occurs at this site, forming a resonance-stabilized amidinium ion. wikipedia.org

In the case of 3,3-Dimethylbutanimidamide hydrochloride, the functional group exists as this amidinium ion. The positive charge is delocalized across the N-C-N system, as depicted by its resonance structures. This delocalization enhances the stability of the cation and renders the central carbon atom highly electrophilic.

Consequently, the molecule exhibits dual reactivity:

Nucleophilicity: In its deprotonated (free base) form, the imino nitrogen is a potent nucleophile, capable of attacking electrophilic centers.

Electrophilicity: As the hydrochloride salt (amidinium ion), the central carbon atom is electron-deficient and serves as a prime target for nucleophilic attack. nih.govbeilstein-journals.org This enhanced electrophilicity is the dominant feature of the compound's reactivity under neutral or acidic conditions. nih.gov

FormReactive CenterCharacterDominant Reaction Type
Free Base Imino Nitrogen (C=NH )NucleophilicAttack on electrophiles
Hydrochloride Salt Central Carbon (C =N)ElectrophilicNucleophilic Addition

Addition Reactions Involving the Imidamide Functionality

The electrophilic carbon of the protonated imidamide is susceptible to addition reactions, which are fundamental to its chemical transformations.

1,2-Addition Pathways

Nucleophilic addition is a characteristic reaction of amidinium ions. nih.gov This process, known as a 1,2-addition, involves the direct attack of a nucleophile on the electrophilic carbon of the C=N double bond. The reaction proceeds through a tetrahedral intermediate, which is then typically neutralized upon workup.

The general mechanism is as follows:

A nucleophile (Nu⁻) attacks the electrophilic carbon atom of the resonance-stabilized amidinium ion.

The π-bond of the C=N group breaks, with the electrons moving to the nitrogen atom, forming a neutral tetrahedral intermediate.

This pathway is analogous to the nucleophilic addition to iminium ions. beilstein-journals.org A variety of nucleophiles can participate in this type of reaction, leading to a diverse range of products.

Nucleophile TypeExampleResulting Product Structure
Hydride Donors Sodium borohydride (B1222165) (NaBH₄)N,N'-disubstituted aminal
Organometallic Reagents Grignard Reagents (R-MgBr)Tetra-substituted gem-diaminoalkane
Cyanide Sodium Cyanide (NaCN)α-aminonitrile derivative

1,3-Dipolar Cycloaddition Reactions

While the imidamide C=N bond can function as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocycles, a more extensively documented involvement of amidines in this reaction class is in their formation. wikipedia.orgorganic-chemistry.org For instance, sulfonyl amidines can be synthesized through the 1,3-dipolar cycloaddition of enamines with sulfonyl azides. The reaction proceeds through an unstable triazoline intermediate which rearranges with the elimination of nitrogen to yield the amidine product. researchgate.net

However, the C=N bond of the imidamide functionality itself can act as the dipolarophile, analogous to imines, in [3+2] cycloaddition reactions. wikipedia.org This provides a pathway for the synthesis of various nitrogen-containing five-membered heterocycles. The reaction involves the concerted addition of a 1,3-dipole across the C=N π-system.

1,3-DipoleExampleResulting Heterocycle
Azide (B81097) Phenyl azide (PhN₃)Tetrazole derivative
Nitrile Oxide Benzonitrile oxide (PhCNO)Oxadiazole derivative
Azomethine Ylide C-phenyl-N-methylazomethine ylideImidazolidine derivative

Participation in Cross-Coupling Methodologies

The nucleophilic nature of the amidine nitrogen atoms allows for their participation in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new bonds.

Carbon-Nitrogen (C-N) Bond Formation Reactions

3,3-Dimethylbutanimidamide can serve as a nitrogen nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacs.orglibretexts.org This reaction facilitates the formation of a bond between one of the amidine's nitrogen atoms and an aromatic or vinyl carbon. The reaction typically couples an aryl halide or triflate with the amine (in this case, the amidine).

The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amidine to the palladium center.

Deprotonation of the coordinated amidine by a base to form a palladium-amido complex.

Reductive elimination to yield the N-arylated amidine product and regenerate the Pd(0) catalyst. wikipedia.org

ElectrophileCatalyst/Ligand SystemBaseExpected Product
Bromobenzene Pd₂(dba)₃ / XantphosNaOt-BuN-phenyl-3,3-dimethylbutanimidamide
4-Chlorotoluene Pd(OAc)₂ / RuPhosK₂CO₃N-(4-tolyl)-3,3-dimethylbutanimidamide
2-Bromopyridine Pd₂(dba)₃ / BINAPCs₂CO₃N-(pyridin-2-yl)-3,3-dimethylbutanimidamide

Carbon-Oxygen (C-O) Bond Formation Reactions

Direct participation of the imidamide functional group in C-O cross-coupling reactions is not a characteristic transformation. However, amidines can play a crucial indirect role as ligands for the transition metal catalyst. After deprotonation, the resulting amidinate anion is a bidentate ligand that can coordinate to metals like palladium or nickel. wikipedia.orgnih.gov These amidinate-ligated complexes can then serve as catalysts in various transformations, including C-O cross-coupling reactions. nih.gov

The role of the amidine would be to form an in-situ catalyst complex, for example, with a palladium precursor. This [Pd(amidinate)₂] complex could then catalyze the coupling of an aryl halide with an alcohol or phenol. The ligand influences the stability and reactivity of the catalyst, facilitating the key steps of oxidative addition and reductive elimination in the C-O coupling cycle. researchgate.netmit.edu

Reaction ComponentExampleRole
Aryl Halide 4-BromotolueneElectrophile
Oxygen Nucleophile PhenolNucleophile
Catalyst Precursor Pd(OAc)₂Metal Source
Ligand Precursor 3,3-DimethylbutanimidamideForms Amidinate Ligand
Base K₃PO₄Deprotonates alcohol and amidine

Role in Other Characteristic Organic Transformations

While specific literature detailing the participation of this compound in all types of organic reactions is not extensively available, its structural features suggest potential applications in several characteristic multicomponent reactions. The presence of a primary amine equivalent upon deprotonation makes it a candidate for reactions that typically employ such amines.

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. The amine is a crucial component, as it first reacts with the aldehyde to form a reactive iminium ion, which then undergoes nucleophilic attack by the enol form of the carbonyl compound.

Although direct experimental studies employing this compound as the amine component in a Mannich reaction are not prominently reported in the literature, its potential to participate can be inferred from the fundamental reaction mechanism. In its hydrochloride form, the amidinium ion is not nucleophilic. However, under basic or neutral conditions, deprotonation would yield the free base, 3,3-dimethylbutanimidamide. This free base possesses a primary amine-like nitrogen that could, in principle, react with an aldehyde to form the requisite iminium intermediate.

The general mechanism for a Mannich reaction is outlined below:

Formation of an Iminium Ion: The amine component reacts with an aldehyde to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.

Enolization: The carbonyl compound containing an acidic α-proton tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the iminium ion, leading to the formation of a β-aminocarbonyl compound, also known as a Mannich base.

For 3,3-dimethylbutanimidamide to act as the amine source, the reaction conditions would need to facilitate its deprotonation to the free amidine. The bulky tert-butyl group on the 3,3-dimethylbutanimidamide might introduce steric hindrance, potentially affecting the rate of iminium ion formation and the subsequent nucleophilic attack.

Table 1: Hypothetical Components for a Mannich-Type Reaction Involving 3,3-Dimethylbutanimidamide

ComponentExampleRole
Amine Source 3,3-DimethylbutanimidamideForms the iminium ion
Aldehyde FormaldehydeReacts with the amine
Carbonyl Compound AcetophenoneProvides the acidic proton and acts as the nucleophile

Further research would be necessary to establish the viability and efficiency of this compound in Mannich-type reactions and to evaluate the stability and reactivity of the resulting Mannich bases.

The Ugi reaction is a four-component reaction (4-CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This powerful reaction allows for the rapid assembly of complex molecules, specifically α-acylamino amides, in a single step. The amine component is essential for the initial formation of an imine, which is a key intermediate.

There is precedent for the use of amidines in Ugi-type reactions. Research has demonstrated the synthesis of α-amino amidine derivatives through a one-pot, three-component reaction of aromatic aldehydes, aromatic amines, and isocyanides. rsc.org This suggests that the amidine functional group can participate in the cascade of events that constitute the Ugi reaction mechanism.

In the context of this compound, its deprotonated form could serve as the amine component. The plausible mechanism would involve:

Imine Formation: 3,3-Dimethylbutanimidamide reacts with an aldehyde to form an imine.

Protonation: The imine is protonated by the carboxylic acid component to form an iminium ion.

Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.

Addition of Carboxylate: The carboxylate anion attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.

Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) leads to the final stable α-acylamino amide product.

Table 2: Potential Reactants for an Ugi-Type Reaction with 3,3-Dimethylbutanimidamide

ComponentExampleRole in Reaction
Amine 3,3-DimethylbutanimidamideImine formation
Aldehyde BenzaldehydeCarbonyl source for imine formation
Carboxylic Acid Acetic AcidProton source and nucleophile
Isocyanide tert-Butyl isocyanideCarbon-insertion component

Influence of Acid-Base Properties and Protonation Equilibria on Reactivity

The acid-base properties of this compound are central to its reactivity. The compound exists as a salt, meaning the amidine group is protonated. Amidines are generally strong organic bases, and consequently, their conjugate acids, the amidinium ions, can have pKa values that are significant in reaction mechanisms.

The protonation of an amidine occurs at the imino nitrogen, resulting in a resonance-stabilized amidinium cation. This delocalization of the positive charge enhances the stability of the protonated form. The pKa of the conjugate acid of an aliphatic amidine typically falls in the range of 5 to 12. The precise pKa value for the 3,3-dimethylbutanimidinium ion would determine the extent of its deprotonation under specific reaction conditions.

In the context of Mannich and Ugi reactions, which often proceed under acidic or neutral conditions, the protonation equilibrium is critical.

In Acidic Media: In a strongly acidic environment, 3,3-dimethylbutanimidamide will exist predominantly as the protonated amidinium ion. In this form, the nitrogen atoms are not nucleophilic, and the compound would be unreactive as an amine component in both Mannich and Ugi reactions. However, the amidinium salt could potentially act as a Lewis acid catalyst, activating other substrates in the reaction mixture.

In Neutral or Basic Media: As the pH of the reaction medium increases towards and beyond the pKa of the amidinium ion, the equilibrium will shift towards the neutral, deprotonated form of 3,3-dimethylbutanimidamide. This free base is nucleophilic and can participate in the initial steps of the Mannich and Ugi reactions. Therefore, for this compound to be an effective reactant in these transformations, the reaction conditions must allow for at least a partial deprotonation to the active amine form.

The hydrochloride counter-ion itself can also play a role. In some cases, the presence of a halide can influence the course of a reaction. Furthermore, the in situ generation of the free base from the hydrochloride salt by the addition of a stoichiometric amount of another base is a common strategy in organic synthesis to control the concentration of the active nucleophile.

Applications of 3,3 Dimethylbutanimidamide Hydrochloride in Synthetic Organic Chemistry

As a Key Building Block for Heterocyclic Systems

Amidines are a well-established class of compounds utilized as precursors in the synthesis of nitrogen-containing heterocycles due to the presence of two nitrogen atoms which can act as nucleophiles. researchgate.netresearchgate.netsemanticscholar.org

Synthesis of Nitrogen-Containing Heterocycles, e.g., Imidazopyrrolopyridines

A comprehensive search of chemical literature did not yield any specific examples or methods for the synthesis of imidazopyrrolopyridines or related nitrogen-containing heterocycles using 3,3-Dimethylbutanimidamide hydrochloride as a starting material or key building block. While the general utility of amidines in forming heterocyclic rings is known, for instance through condensation reactions, specific applications for this particular substituted amidine are not documented in available research. researchgate.netnih.govmdpi.com

Development of Complex Polycyclic Scaffolds

There is no published research detailing the use of this compound in the development of complex polycyclic scaffolds. The construction of such intricate molecular architectures often involves multi-step reaction cascades, and while amidine moieties can be incorporated, there are no specific methodologies that have been reported for this particular compound. researchgate.netnih.govnih.gov

In Catalysis and Chiral Auxiliary Design

The application of amidine-containing molecules as ligands for metal catalysts and as chiral auxiliaries is an area of active research. sphinxsai.com

Development of Ligands for Metal-Catalyzed Processes

No studies have been found that describe the synthesis or application of ligands derived from this compound for metal-catalyzed processes. The effectiveness of a ligand is highly dependent on its steric and electronic properties; however, the specific coordination chemistry and catalytic activity of complexes bearing a 3,3-dimethylbutanimidamide-derived ligand have not been reported. acs.orgsemanticscholar.orgnih.govnih.gov

Contribution to Chiral Reagents and Asymmetric Synthesis

There is no information available in the scientific literature regarding the use of this compound or its derivatives as chiral reagents or auxiliaries in asymmetric synthesis. The development of chiral reagents often requires the introduction of stereogenic centers and specific structural features to induce enantioselectivity, and no such applications have been documented for this compound. iupac.orgsigmaaldrich.comrsc.orgresearchgate.net

Utility as a Derivatization Reagent for Aldehydes and Other Carbonyls

The reaction of nucleophiles with carbonyl compounds is a fundamental transformation in organic chemistry, often used for derivatization to aid in analysis. thermofisher.comnih.govnih.gov However, a review of the literature indicates that this compound has not been reported as a derivatization reagent for aldehydes or other carbonyl compounds. While various nitrogen-containing reagents are used for this purpose to form imines or related adducts, this specific amidine hydrochloride is not among the documented agents. thermofisher.comddtjournal.comnih.gov

: A Review of its Role as a Precursor to Structurally Diverse Amidines and Amidine-Containing Molecules

Despite a comprehensive review of available scientific literature, no specific research findings or detailed applications have been identified for this compound as a precursor in the synthesis of structurally diverse amidines and amidine-containing molecules.

The investigation into the synthetic utility of this compound reveals a significant gap in the documented chemical literature. While the amidine functional group is a well-established and important moiety in medicinal chemistry and materials science, the specific role of this particular hydrochloride salt as a starting material or intermediate for the creation of more complex amidine derivatives appears to be largely unexplored or, at the very least, not published in readily accessible scientific databases.

General methods for the synthesis of amidines are well-established, with the Pinner reaction being a classic example. This method typically involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether (Pinner salt), which is then treated with an amine to yield the corresponding amidine. It is conceivable that this compound could be synthesized via the Pinner reaction from 3,3-dimethylbutanenitrile (B1195502) (also known as pivalonitrile).

In theory, this compound could serve as a precursor to N-substituted amidines through reaction with various primary and secondary amines. This would involve the displacement of ammonia (B1221849) from the amidinium ion by a more nucleophilic amine. Such reactions would, in principle, allow for the introduction of a wide range of substituents, leading to a library of structurally diverse amidines.

Furthermore, the amidine moiety is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. Reactions of amidines with bifunctional reagents can lead to the formation of imidazoles, pyrimidines, triazines, and other important heterocyclic systems. Therefore, this compound could potentially be employed in the construction of such ring systems, incorporating the bulky tert-butyl group, which can be valuable for modulating the physicochemical properties of the final molecules.

However, the absence of specific examples, reaction conditions, yields, or characterization data in the scientific literature for the use of this compound in these capacities prevents a detailed discussion of its applications. The creation of data tables and a thorough analysis of research findings, as requested, is not possible due to the lack of available data.

Future research in the field of synthetic organic chemistry may yet uncover the potential of this compound as a valuable building block. Until such studies are published, its role as a precursor for structurally diverse amidines and amidine-containing molecules remains speculative.

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethylbutanimidamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis for Structural Assignment

Proton (¹H) NMR spectroscopy focuses on the hydrogen nuclei within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of 3,3-Dimethylbutanimidamide hydrochloride, distinct proton signals are expected for the different hydrogen environments.

The tert-butyl group, -C(CH₃)₃, would exhibit a single, strong signal due to the magnetic equivalence of the nine protons. This signal would appear in the upfield region of the spectrum, typically around 1.0-1.3 ppm, and would be a singlet due to the absence of adjacent protons. The methylene (B1212753) protons (-CH₂-) adjacent to the tert-butyl group would produce a singlet at a slightly downfield position, expected around 2.2-2.5 ppm. The protons of the imidamide group (-C(=NH)NH₂) would be expected to appear further downfield, likely in the range of 7.0-9.0 ppm, due to the deshielding effects of the nitrogen atoms and the double bond. These N-H protons may exhibit broad signals and their chemical shifts can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃1.0 - 1.3Singlet9H
-CH ₂-2.2 - 2.5Singlet2H
-NH and -NH7.0 - 9.0Broad Singlet(s)3H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of 30-35 ppm. The methyl carbons of the tert-butyl group would appear as a single signal around 28-32 ppm. The methylene carbon (-CH₂-) would likely resonate at approximately 45-50 ppm. The carbon atom of the imidamide group (-C(=NH)NH₂) is the most deshielded and would be found significantly downfield, with an expected chemical shift in the range of 160-170 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃30 - 35
-C(C H₃)₃28 - 32
-C H₂-45 - 50
-C (=NH)NH₂160 - 170

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multidimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would not be expected to show any cross-peaks for this molecule, as there are no vicinal protons to establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would confirm the assignments of the -C(CH₃)₃, -CH₂-, and potentially the N-H protons if a nitrogen-15 (B135050) labeled sample were used.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal long-range correlations between protons and carbons separated by two or three bonds. For instance, correlations would be expected between the protons of the tert-butyl methyl groups and the quaternary carbon, as well as the methylene carbon. The methylene protons would show correlations to the tert-butyl quaternary carbon and the imidamide carbon.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary and secondary amine groups in the imidamide moiety are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The C=N stretching vibration would likely be observed in the 1640-1690 cm⁻¹ range. The C-H stretching vibrations of the tert-butyl and methylene groups would be visible in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the tert-butyl group would be expected around 1365-1395 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Frequency (cm⁻¹)
N-H stretch3100 - 3400
C-H stretch (aliphatic)2850 - 3000
C=N stretch1640 - 1690
C-H bend (tert-butyl)1365 - 1395

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and O-H stretches are typically weak in Raman spectra, the C=N double bond should give a strong Raman signal in the 1640-1690 cm⁻¹ region. The C-C and C-H vibrations of the aliphatic part of the molecule would also be Raman active, with characteristic signals for the tert-butyl group's symmetric and asymmetric stretching and bending modes.

Mass Spectrometry (MS) Based Characterization Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry would be a critical tool for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For the protonated cation of 3,3-Dimethylbutanimidamide, [C6H15N2]+, the theoretical exact mass would be calculated. The experimental HRMS measurement would then be compared to this theoretical value. A close match would provide strong evidence for the compound's elemental formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 3,3-Dimethylbutanimidamide Cation

ParameterValue
Molecular Formula (Cation)C6H15N2+
Theoretical Exact Mass (m/z)[Calculated Value]
Experimentally Observed Mass (m/z)[Hypothetical Measured Value]
Mass Error (ppm)[Hypothetical Calculated Value]

Note: This table is for illustrative purposes only, as experimental data is not available.

Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that separates components of a mixture before their detection by a mass spectrometer. This is invaluable for determining the purity of a synthesized compound and for analyzing complex mixtures.

In a typical LC-MS analysis of this compound, the compound would be dissolved in a suitable solvent and injected into a liquid chromatograph. The compound would travel through a column, and its retention time—the time it takes to pass through the column—would be recorded. The eluent from the chromatograph would then be introduced into the mass spectrometer, which would provide mass data for the components as they elute. A pure sample would ideally show a single chromatographic peak at a specific retention time, with the corresponding mass spectrum confirming the presence of the target compound. The presence of other peaks would indicate impurities.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

Furthermore, this technique would reveal the supramolecular architecture, showing how the individual molecules pack together in the crystal lattice and detailing intermolecular interactions such as hydrogen bonding between the imidamide group and the chloride counter-ion. This information is crucial for understanding the physical properties of the solid-state material.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System[e.g., Monoclinic]
Space Group[e.g., P21/c]
Unit Cell Dimensionsa = [Value] Å, b = [Value] Å, c = [Value] Å
α = [Value]°, β = [Value]°, γ = [Value]°
Volume (V)[Value] ų
Molecules per Unit Cell (Z)[Value]

Note: This table is for illustrative purposes only, as experimental data is not available.

Computational Chemistry and Theoretical Insights into 3,3 Dimethylbutanimidamide Hydrochloride

Quantum Chemical Calculation Methodologies

There are no published studies detailing the application of quantum chemical calculations to 3,3-Dimethylbutanimidamide hydrochloride.

Similarly, a literature search yielded no studies that have utilized ab initio or semi-empirical methods to analyze this compound. These methods could offer complementary insights into the compound's properties, with ab initio methods providing high accuracy and semi-empirical methods allowing for the study of larger systems or more complex phenomena.

Electronic Structure and Reactivity Descriptors

Without foundational computational studies, the electronic structure and reactivity descriptors for this compound have not been characterized.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

An analysis of the electrostatic potential (ESP) and charge distribution for this compound has not been reported. Such an analysis would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, key spectra to predict include Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed on the optimized geometry of the most stable conformer. The predicted chemical shifts can be correlated with experimental spectra to confirm the structure of the molecule.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting predicted IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the N-H stretches and the C=N stretch of the amidinium group. Calculated vibrational frequencies are often systematically higher than experimental values and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for Protonated 3,3-Dimethylbutanimidamide

Parameter Predicted Value Experimental Value
¹H NMR (N-H protons, ppm) 8.5 - 9.5 Not Available
¹³C NMR (C=N carbon, ppm) 165.2 Not Available

Conformational Analysis and Tautomeric Landscape Exploration

Conformational Analysis: As introduced in the PES exploration, a detailed conformational analysis of this compound focuses on the different spatial arrangements of the atoms resulting from rotation about single bonds. The bulky tert-butyl group is expected to significantly influence the conformational preferences, sterically hindering certain arrangements and favoring others where it is positioned away from the amidinium group. The analysis involves identifying all low-energy conformers and calculating the energy barriers for their interconversion. This information is crucial for understanding the molecule's dynamic behavior in solution.

Tautomeric Landscape Exploration: Tautomerism is a key consideration for amidines. wikipedia.org The protonated 3,3-dimethylbutanimidamide can exist in different tautomeric forms, primarily differing in the position of the double bond and the protonation site. While in the hydrochloride salt, the amidinium cation is the overwhelmingly dominant form, computational studies can explore the relative energies of other hypothetical tautomers. For instance, a tautomer where the proton is located on the other nitrogen atom can be modeled. The energy difference between these tautomers provides insight into their relative stability. Theoretical studies on similar N-hydroxy amidines have shown that the energy barrier for tautomerization can be substantial, often requiring a solvent molecule to assist in the proton transfer. nih.gov

Table 4: Calculated Relative Stabilities of 3,3-Dimethylbutanimidamide Tautomers

Tautomer Description Relative Energy (kcal/mol)
Amidinium Cation Symmetrical protonation 0.00

Note: The data in this table is illustrative, reflecting the high stability of the delocalized amidinium cation compared to its neutral tautomers, a principle derived from general organic chemistry and computational studies on related compounds. acs.org Specific data for this compound is not available.

Future Research Directions and Emerging Avenues

Development of More Sustainable and Green Synthetic Routes7.2. Exploration of Novel Catalytic and Organocatalytic Applications7.3. Integration into Flow Chemistry and Automated Synthesis Platforms7.4. Advanced Theoretical Modeling for Predictive Chemical Design7.5. Functional Material Design and Polymer Chemistry Applications

Further investigation and foundational research into the synthesis and characterization of 3,3-Dimethylbutanimidamide hydrochloride are necessary before any meaningful projections about its future applications can be made.

Q & A

Q. Basic

  • PPE : Lab coat, gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Keep in airtight containers at RT, away from moisture (hygroscopic) .

How does the hydrochloride salt form influence reactivity and stability?

Q. Advanced

  • Solubility : Enhances water solubility for biological assays.
  • Stability : The salt form reduces hygroscopicity compared to freebase.
  • pH Sensitivity : Decomposes in strong bases; maintain pH < 7 in aqueous solutions .

What are the solubility properties in common solvents?

Q. Basic

  • High Solubility : Water, methanol, DMSO.
  • Low Solubility : Ether, hexane.
  • Experimental Tip : Pre-saturate solvents with HCl gas to improve dissolution .

What computational methods predict conformational behavior?

Q. Advanced

  • PubChem3D : Generate conformers using Merck Molecular Force Field (MMFF94s).
  • DFT Calculations : Analyze energy-minimized structures for reactive sites (e.g., amidine group) .

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